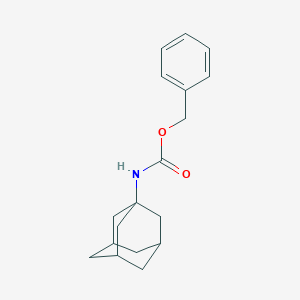

benzyl N-(1-adamantyl)carbamate

Description

Benzyl N-(1-adamantyl)carbamate is a carbamate derivative featuring a rigid adamantane moiety linked via a carbamate group to a benzyl substituent. The adamantyl group, a diamondoid hydrocarbon, imparts high lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

benzyl N-(1-adamantyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c20-17(21-12-13-4-2-1-3-5-13)19-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMVVBWEECQCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Adamantyl Chloroformate

A critical intermediate in this pathway is adamantyl chloroformate, synthesized by reacting 1-hydroxyadamantane with phosgene (COCl₂) in the presence of a tertiary amine base, such as pyridine or triethylamine. The reaction proceeds in anhydrous benzene or ether under controlled conditions to prevent decomposition of the chloroformate:

The stability of adamantyl chloroformate contrasts with its tert-butyl analog, which is notoriously unstable due to facile carbonium ion formation. This stability enables its isolation and subsequent use in carbamate synthesis.

Coupling with Benzyl Alcohol

Adamantyl chloroformate is then reacted with benzyl alcohol in a two-phase system (e.g., ether/water) to yield benzyl N-(1-adamantyl)carbamate. The reaction is typically conducted at 0–5°C to minimize side reactions, with yields ranging from 65% to 78%. Purification involves extraction with organic solvents, followed by recrystallization from ethanol or ethanol/chloroform mixtures.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advances in microwave irradiation have been applied to carbamate synthesis to reduce reaction times and improve yields. In one protocol, 1-adamantylamine is combined with benzyl chloroformate and irradiated at 700 W for 10–15 minutes. This method achieves yields of up to 85%, compared to 65–70% under conventional heating. The rapid energy transfer in microwave systems mitigates thermal decomposition, particularly beneficial for sterically hindered substrates.

Alternative Routes: Curtius Rearrangement and Carbonyldiimidazole Activation

Curtius Rearrangement

The Curtius rearrangement offers an alternative pathway, where an acyl azide derived from 1-adamantane carboxylic acid undergoes decomposition to an isocyanate intermediate, which is trapped by benzyl alcohol. This method, while less common, avoids direct handling of phosgene:

Yields for this method are moderate (50–60%), but it is favored in industrial settings for scalability.

Carbonyldiimidazole (CDI) Activation

Activation of 1-adamantane carboxylic acid with 1,1'-carbonyldiimidazole (CDI) generates a reactive intermediate that couples with benzylamine to form the carbamate. This method is conducted in tetrahydrofuran (THF) at room temperature, yielding 70–75% product after column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, while nonpolar solvents (e.g., benzene) improve yields by reducing side reactions. Optimal temperatures range from 0°C for chloroformate reactions to 80°C for Curtius rearrangements.

Catalytic Enhancements

Rhodium and palladium catalysts have been explored to accelerate carbamate formation. For example, [(Ph₃P)₄Rh₂(μ-OH)₂]·2C₆H₆ catalyzes the reductive carbonylation of nitroarenes to carbamates at 180°C under CO pressure, achieving yields up to 90%.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Chloroformate Coupling | Phosgene, Pyridine, 0–5°C | 65–78 | >95 | High purity, established protocol |

| Microwave Synthesis | MW, 700 W, 10 min | 80–85 | >90 | Rapid, energy-efficient |

| Curtius Rearrangement | Acyl azide, Δ, Benzyl alcohol | 50–60 | 85–90 | Phosgene-free |

| CDI Activation | CDI, THF, RT | 70–75 | >90 | Mild conditions |

Challenges and Mitigation Strategies

The adamantyl group’s steric bulk often slows reaction kinetics, necessitating prolonged reaction times or elevated temperatures. Strategies to address this include:

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-adamantyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 1-adamantylamine and benzyl alcohol.

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

Hydrolysis: 1-Adamantylamine and benzyl alcohol.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Protecting Group : Benzyl N-(1-adamantyl)carbamate serves as a protecting group for amines in peptide synthesis, facilitating the synthesis of complex organic molecules by preventing unwanted reactions during subsequent steps .

- Reactivity Studies : The compound can undergo hydrolysis, oxidation, and substitution reactions, making it versatile in synthetic organic chemistry. For example, hydrolysis yields 1-adamantylamine and benzyl alcohol.

Biology

- Drug Delivery Systems : The stability and unique properties of the adamantyl group make benzyl N-(1-adamantyl)carbamate a candidate for drug delivery systems. Its bulky structure can enhance membrane permeability and binding selectivity .

- Interaction Studies : Research has indicated that this compound exhibits significant binding affinity with various biological targets, potentially influencing therapeutic efficacy in drug design.

Medicine

- Therapeutic Applications : Benzyl N-(1-adamantyl)carbamate has been investigated for antiviral and anticancer activities. For instance, studies have shown that carbamates can enhance cellular activity against specific toxins, such as botulinum neurotoxin, demonstrating protective effects in neuronal cells .

- Prodrug Strategies : As a prodrug, it can improve the pharmacokinetic properties of active compounds by enhancing their stability and cellular uptake .

Case Study 1: Antibotulinum Activity

Research demonstrated that benzyl N-(1-adamantyl)carbamate exhibited about 50% inhibition of SNAP-25 cleavage in neuronal cells exposed to botulinum neurotoxin. This highlights its potential role as an inhibitor in neurotoxic conditions .

Case Study 2: Drug Design

In drug design contexts, studies have explored the use of carbamates like benzyl N-(1-adamantyl)carbamate as scaffolds for developing new therapeutic agents targeting specific diseases. The adamantyl moiety enhances binding selectivity to biological receptors, improving drug efficacy .

Mechanism of Action

The mechanism of action of benzyl N-(1-adamantyl)carbamate involves the interaction of the carbamate group with various molecular targets. The adamantyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. The carbamate group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

N-(1-Adamantyl)carbothioamide Derivatives

Benzyl Carbamates with Phosphonate Groups

- Example : (R)-Benzyl N-[1-(dimethoxyphosphoryl)alkyl]carbamates (e.g., 3g, 3h).

- Synthesis: Achieved via enantioselective organocatalytic reactions with yields up to 98% and enantiomeric excess (ee) up to 92% .

- Key Contrast : The adamantyl group in benzyl N-(1-adamantyl)carbamate introduces steric bulk, which may hinder stereoselective synthesis compared to linear alkyl phosphonate derivatives .

EGFR-Inhibiting Benzyl Carbamates

Physicochemical Properties

*Estimated properties based on structurally similar compounds.

Biological Activity

Benzyl N-(1-adamantyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and drug design due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant research findings.

Synthetic Routes:

The synthesis of benzyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction can be summarized as follows:

This method is effective for producing high yields of the compound, which can be further purified using standard techniques such as recrystallization or chromatography.

Chemical Properties:

- Molecular Formula: C_{16}H_{21}N_{1}O_{2}

- Molecular Weight: 273.35 g/mol

- Solubility: Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of benzyl N-(1-adamantyl)carbamate is largely attributed to its adamantyl group, which provides steric hindrance and enhances binding affinity to various biological targets. The carbamate moiety allows for hydrogen bonding interactions with proteins and other biomolecules, potentially influencing their activity .

Antiviral and Anticancer Activity

Research has indicated that compounds containing adamantyl groups exhibit significant antiviral and anticancer properties. For instance, studies have shown that derivatives with adamantane structures can act as selective antagonists for NMDA receptors, which are implicated in neurodegenerative diseases . Additionally, some studies suggest that benzyl N-(1-adamantyl)carbamate may inhibit tumor growth in specific cancer cell lines, although detailed mechanisms remain to be fully elucidated .

Inhibition of Enzymatic Activity

Benzyl N-(1-adamantyl)carbamate has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's structure allows it to interact with the active site of AChE, potentially leading to increased levels of acetylcholine in synaptic clefts, which could enhance cognitive functions or provide therapeutic effects in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of benzyl N-(1-adamantyl)carbamate and related compounds:

Applications in Drug Design

Benzyl N-(1-adamantyl)carbamate serves as a valuable scaffold in medicinal chemistry. Its unique properties allow it to be utilized as:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl N-(1-adamantyl)carbamate, and how can its purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves coupling 1-adamantylamine with benzyl chloroformate under basic conditions. Critical steps include controlling reaction temperature (0–5°C) to minimize side reactions. Post-synthesis, purity is confirmed via HPLC (≥98% purity threshold) and structural validation via / NMR, focusing on adamantyl proton signals (δ 1.6–2.1 ppm) and carbamate carbonyl resonance (δ ~153 ppm) . High-resolution mass spectrometry (HRMS) is essential to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. Which spectroscopic techniques are most effective for characterizing the adamantyl moiety in this compound?

- Methodological Answer : NMR is optimal for identifying the adamantyl group due to its distinct upfield multiplet signals (3–6 protons at δ 1.6–2.1 ppm). IR spectroscopy confirms carbamate C=O stretching (~1700 cm). For advanced analysis, -DEPT NMR resolves quaternary carbons in the adamantyl cage, while X-ray crystallography (via SHELXL) provides absolute stereochemical confirmation .

Q. How can researchers ensure reproducibility in synthesizing benzyl N-(1-adamantyl)carbamate derivatives?

- Methodological Answer : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and employ real-time monitoring via TLC or LC-MS. Use adamantylamine derivatives with documented CAS numbers (e.g., 134575-47-6) as starting materials to avoid batch variability . For chiral derivatives, asymmetric catalysis or chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric purity .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in benzyl N-(1-adamantyl)carbamate derivatives using computational and crystallographic methods?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with X-ray crystallography. SHELX software refines hydrogen-bonding networks (e.g., N–H⋯O interactions) and torsional angles in crystal lattices, critical for understanding solid-state stability . For example, intermolecular hydrogen bonds (2.8–3.0 Å) in the crystal lattice enhance thermal stability .

Q. How do researchers investigate the anti-cancer mechanisms of benzyl N-(1-adamantyl)carbamate, particularly its role in oxidative stress pathways?

- Methodological Answer : In vitro assays using PC-3M-CT+ prostate cancer cells measure inhibition of HIF-1α activation under hypoxic conditions. ROS detection via DCFH-DA fluorescence and Western blotting (Nrf2/KEAP1 pathway) identify antioxidant activity. Dose-response curves (IC values) and transcriptomic profiling (RNA-seq) elucidate target pathways .

Q. What pharmacokinetic challenges arise in optimizing the bioavailability of this compound, and how can formulation strategies address them?

- Methodological Answer : The adamantyl group’s hydrophobicity limits aqueous solubility. Strategies include PEGylation, nanoemulsions, or cyclodextrin inclusion complexes. In vivo studies in rodent models assess C and AUC using LC-MS/MS. LogP values (predicted ~3.5) guide prodrug design for enhanced membrane permeability .

Q. How do stereochemical variations (e.g., cis/trans isomers) impact the biological activity of benzyl N-(1-adamantyl)carbamate derivatives?

- Methodological Answer : Synthesize stereoisomers via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Compare IC values in anti-inflammatory assays (COX-2 inhibition) and antimicrobial screens (MIC against S. aureus). Crystal structures (e.g., rel-(1R,3S) vs. rel-(1S,3R)) correlate spatial orientation with receptor binding .

Q. What experimental designs mitigate off-target effects during high-throughput screening of this compound?

- Methodological Answer : Use counter-screening assays against non-target kinases (e.g., EGFR, CDK2) and GPCR panels. CRISPR-Cas9 knockout models validate target specificity. For HIV protease inhibition studies, molecular docking (AutoDock Vina) identifies binding poses, followed by surface plasmon resonance (SPR) for K measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.